CA77.1
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
CA77.1 is synthesized through a multi-step process involving the reaction of 6-chloroquinoxaline with 4-aminophenylacetic acid under specific conditions . The reaction typically involves the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring the purity and yield of the compound. This includes optimizing reaction conditions, using high-quality reagents, and employing purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
CA77.1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield oxidized quinoxaline derivatives, while reduction may produce reduced phenylacetamide derivatives .
Scientific Research Applications
CA77.1 has a wide range of scientific research applications, including:
Mechanism of Action
CA77.1 exerts its effects by activating chaperone-mediated autophagy. It increases the expression of the lysosomal receptor LAMP2A, which facilitates the degradation of pathogenic proteins in lysosomes . This process helps maintain cellular homeostasis and prevents the accumulation of toxic protein aggregates .
Comparison with Similar Compounds
Similar Compounds
Metformin: Another compound that activates chaperone-mediated autophagy and has been studied for its potential in treating neurodegenerative diseases.
Uniqueness of this compound
This compound is unique due to its ability to penetrate the brain and its favorable pharmacokinetics, making it suitable for in vivo applications . Its effectiveness in degrading toxic proteins and improving behavior and neuropathology in animal models of Alzheimer’s disease highlights its potential as a therapeutic agent .
Properties
IUPAC Name |
N-[4-(6-chloroquinoxalin-2-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O/c1-10(21)19-13-5-2-11(3-6-13)16-9-18-15-8-12(17)4-7-14(15)20-16/h2-9H,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQXMPDVGBWOTBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CN=C3C=C(C=CC3=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701336851 |
Source
|
Record name | N-[4-(6-Chloroquinoxalin-2-yl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701336851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2412270-22-3 |
Source
|
Record name | N-[4-(6-Chloroquinoxalin-2-yl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701336851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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